![molecular formula C12H14Cl2N2O2 B5641714 N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5641714.png)
N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenyl group and a morpholinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide typically involves the reaction of 2,5-dichloroaniline with chloroacetyl chloride to form N-(2,5-dichlorophenyl)chloroacetamide. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7, T47-D, and MDA-MB231) with IC50 values ranging from 27.7 to 39.2 µM .
Table 1: Cytotoxicity of this compound Derivatives
Cell Line | IC50 (µM) | Toxicity on Normal Cells (NIH-3T3) |
---|---|---|
MCF-7 | 27.7 | >100 |
T47-D | 39.2 | >100 |
MDA-MB231 | TBD | >100 |
The selectivity for cancer cells over normal cells suggests a potential therapeutic window for these compounds in cancer treatment.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of related compounds. Studies have synthesized various derivatives that demonstrate effectiveness in animal models of epilepsy . These compounds were evaluated using standard tests such as the maximal electroshock (MES) and pentylenetetrazole models, indicating potential for development as new antiepileptic drugs.
Industrial Applications
Beyond medicinal uses, this compound finds applications in industrial chemistry as a precursor for synthesizing advanced materials with tailored properties. Its utility in developing specialty chemicals underscores its importance in both academic and industrial research settings.
Case Study 1: Anticancer Screening
In a study published by MDPI, researchers synthesized a series of N-(substituted phenyl)-acetamides and tested their cytotoxicity against various cancer cell lines . The results highlighted the efficacy of these compounds in inhibiting cell proliferation while maintaining low toxicity towards normal cells.
Case Study 2: Anticonvulsant Efficacy
Another investigation focused on new derivatives designed as anticonvulsants compared to existing treatments . The study revealed that specific modifications to the core structure enhanced binding affinity to voltage-sensitive sodium channels, demonstrating improved efficacy in seizure models.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-(4-morpholinyl)acetamide
- N-(3,5-dichlorophenyl)-2-(4-morpholinyl)acetamide
- N-(2,5-dichlorophenyl)-2-(4-piperidinyl)acetamide
Uniqueness
N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the presence of the morpholinyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a morpholine moiety, which are known to enhance biological activity through various mechanisms. Its structure can be represented as follows:
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways can vary based on the biological system being studied.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating significant potency. For example:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 8 |
Staphylococcus aureus | 4 |
Pseudomonas aeruginosa | 16 |
These results suggest that the compound could be developed into a novel antimicrobial agent .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In cellular assays, this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
These findings highlight the compound's potential as a lead for further development in cancer therapeutics .
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating an MIC value of 4 µg/mL. This suggests potential applications in treating resistant bacterial infections .
Study 2: Anticancer Mechanism
In a separate study focused on its anticancer properties, this compound was tested on human cancer cell lines. The results showed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V binding in treated cells compared to control groups .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the dichlorophenyl and morpholine groups can significantly alter the biological activity of the compound. For instance:
- Substituent Variations : Changing substituents on the phenyl ring affects antimicrobial potency.
- Morpholine Modifications : Altering the morpholine structure can enhance anticancer activity.
These insights are crucial for guiding future synthetic efforts aimed at optimizing efficacy and reducing toxicity .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-9-1-2-10(14)11(7-9)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWXUBMODWBKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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